5-(2-Chloropyridin-3-yl)-3-(4-(difluoromethoxy)phenyl)-1,2,4-oxadiazole

Catalog No.
S12233870
CAS No.
M.F
C14H8ClF2N3O2
M. Wt
323.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(2-Chloropyridin-3-yl)-3-(4-(difluoromethoxy)phe...

Product Name

5-(2-Chloropyridin-3-yl)-3-(4-(difluoromethoxy)phenyl)-1,2,4-oxadiazole

IUPAC Name

5-(2-chloropyridin-3-yl)-3-[4-(difluoromethoxy)phenyl]-1,2,4-oxadiazole

Molecular Formula

C14H8ClF2N3O2

Molecular Weight

323.68 g/mol

InChI

InChI=1S/C14H8ClF2N3O2/c15-11-10(2-1-7-18-11)13-19-12(20-22-13)8-3-5-9(6-4-8)21-14(16)17/h1-7,14H

InChI Key

DGCSHEREVVTYRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)C2=NC(=NO2)C3=CC=C(C=C3)OC(F)F

5-(2-Chloropyridin-3-yl)-3-(4-(difluoromethoxy)phenyl)-1,2,4-oxadiazole is a synthetic organic compound characterized by its unique oxadiazole ring structure. The compound features a chloropyridine moiety and a difluoromethoxy-substituted phenyl group, contributing to its potential biological activity and chemical reactivity. Its molecular formula is C14H10ClF2N3OC_{14}H_{10}ClF_2N_3O with a molecular weight of 305.69 g/mol .

The oxadiazole ring is known for its diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its ability to interact with biological targets effectively.

Typical of oxadiazoles, including:

  • Nucleophilic Substitution: The chlorine atom on the pyridine ring can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Electrophilic Aromatic Substitution: The aromatic rings may engage in electrophilic aromatic substitution, modifying the structure and potentially enhancing biological activity.
  • Hydrolysis: In certain conditions, the oxadiazole ring may be hydrolyzed, affecting its stability and reactivity.

Research indicates that compounds containing oxadiazole moieties exhibit significant biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Certain studies suggest that oxadiazole compounds may inhibit cancer cell proliferation through multiple mechanisms.
  • Anti-inflammatory Effects: There is evidence that these compounds can modulate inflammatory pathways, providing therapeutic potential in inflammatory diseases .

The synthesis of 5-(2-Chloropyridin-3-yl)-3-(4-(difluoromethoxy)phenyl)-1,2,4-oxadiazole typically involves:

  • Formation of the Oxadiazole Ring: This can be achieved through the condensation of appropriate hydrazones with carboxylic acids or acid chlorides.
  • Substitution Reactions: The introduction of the chloropyridine and difluoromethoxy groups often involves nucleophilic substitution techniques or coupling reactions.
  • Purification: The synthesized compound is usually purified using recrystallization or chromatography techniques to ensure high purity for biological assays.

5-(2-Chloropyridin-3-yl)-3-(4-(difluoromethoxy)phenyl)-1,2,4-oxadiazole has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting infections or cancer.
  • Material Science: The unique properties of oxadiazoles make them suitable for use in advanced materials, including organic light-emitting diodes (OLEDs) and sensors.

Interaction studies involving 5-(2-Chloropyridin-3-yl)-3-(4-(difluoromethoxy)phenyl)-1,2,4-oxadiazole focus on its binding affinity to various biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In vitro Assays: To evaluate the biological effects and mechanisms of action against target cells.

These interactions are crucial for understanding its therapeutic potential and optimizing its efficacy.

Several compounds share structural similarities with 5-(2-Chloropyridin-3-yl)-3-(4-(difluoromethoxy)phenyl)-1,2,4-oxadiazole. Here are some notable examples:

Compound NameStructureKey Features
5-Chloro-3-phenyl-1,2,4-oxadiazoleStructureExhibits antimicrobial properties; simpler structure.
5-(3,4-Diethoxyphenyl)-1,2,4-oxadiazoleStructureKnown for anticancer activity; different substituents.
3-(4-Methylphenyl)-5-phenyl-1,2,4-oxadiazoleStructureDisplays anti-inflammatory properties; variations in phenyl groups.

Uniqueness

The uniqueness of 5-(2-Chloropyridin-3-yl)-3-(4-(difluoromethoxy)phenyl)-1,2,4-oxadiazole lies in its specific combination of substituents (chloropyridine and difluoromethoxy), which may enhance its biological activity compared to other oxadiazoles. This specific arrangement allows for targeted interactions with biological molecules that could lead to novel therapeutic applications.

XLogP3

4.3

Hydrogen Bond Acceptor Count

7

Exact Mass

323.0273105 g/mol

Monoisotopic Mass

323.0273105 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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